Differential Mutagenic Potency of Bay-Region Epoxides: Benz[a]acridine vs. Benz[c]acridine
The tetrahydro-1,2-epoxide derivative of benz[a]acridine is substantially less mutagenic than the corresponding epoxide of benz[c]acridine in bacterial and mammalian cell assays. In Salmonella typhimurium strain TA100 with metabolic activation, the benz[c]acridine epoxide exhibited 4- to 11-fold higher mutagenic activity than the benz[a]acridine epoxide across a dose range of 0.5–10 μg/plate [1]. This differential bay-region reactivity provides a biochemical fingerprint that distinguishes the two isomers in structure-activity relationship (SAR) studies and toxicological screening.
| Evidence Dimension | Mutagenicity (revertants/nmol) |
|---|---|
| Target Compound Data | Benz[a]acridine tetrahydro-1,2-epoxide: ~450–600 revertants/nmol at 1 μg/plate |
| Comparator Or Baseline | Benz[c]acridine tetrahydro-1,2-epoxide: ~2500–5000 revertants/nmol at 1 μg/plate |
| Quantified Difference | Benz[c]acridine epoxide is 4- to 11-fold more mutagenic |
| Conditions | Salmonella typhimurium TA100 with rat liver S9 microsomal activation |
Why This Matters
For labs conducting genetic toxicology or SAR studies, the 4- to 11-fold differential in epoxide mutagenicity enables isomer-specific experimental design and prevents confounding results from isomer contamination.
- [1] Wood AW, Chang RL, Levin W, Ryan DE, Thomas PE, Lehr RE, Kumar S, Schaefer-Ridder M, Engelhardt U, Yagi H, Jerina DM, Conney AH. Mutagenicity of diol-epoxides and tetrahydroepoxides of benz(a)acridine and benz(c)acridine in bacteria and in mammalian cells. Cancer Res. 1983;43(4):1656-1662. View Source
